Darunavir-d9

概要

説明

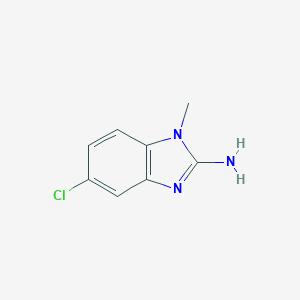

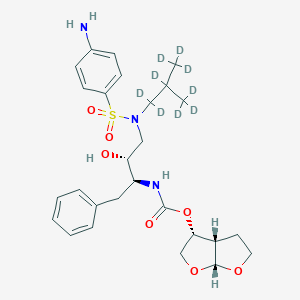

Darunavir-d9 is a stable isotope of the second-generation HIV-1-protease inhibitor . It is used for research purposes . Darunavir, the parent compound of Darunavir-d9, is an antiretroviral medication used to treat and prevent HIV/AIDS .

Synthesis Analysis

A practical synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key intermediate in the synthesis of darunavir, has been described . The process involves several steps, starting from monopotassium isocitrate, obtained from a high-yielding fermentation fed by sunflower oil .Molecular Structure Analysis

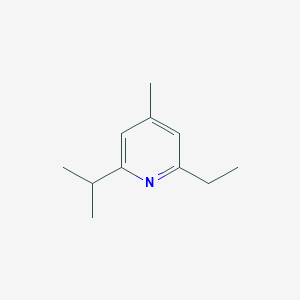

Darunavir-d9 has a structure similar to that of amprenavir . The molecular weight of Darunavir-d9 is 556.72, and its molecular formula is C27H28D9N3O7S .Chemical Reactions Analysis

Darunavir is primarily metabolized by cytochrome P450 3A (CYP3A) isoenzymes .Physical And Chemical Properties Analysis

Darunavir is a peptidomimetic protease inhibitor (PI) that contains a bis-tetrahydro-furanyl (bis-THF) moiety and sulfonamide isostere . The molecular weight of Darunavir is 593.73 .科学的研究の応用

Potential Therapies for Bladder Cancer

Darunavir has been explored as a potential therapy for bladder cancer . A comprehensive assessment of its effects on UM-UC-5 bladder cancer cells was conducted, addressing the critical need for innovative treatments in bladder cancer research . The study found that Darunavir exhibits therapeutic efficacy, although it was less effective compared to other drugs in the study .

Inhibition of SARS-CoV-2 3CLpro

Darunavir derivatives have been identified that inhibit the 3CLpro of SARS-CoV-2 . This was achieved through a high-throughput screening method based on a fluorescence resonance energy transfer (FRET) assay in vitro . The inhibitory effect of these Darunavir derivatives on the SARS-CoV-2 3CLpro suggests that they could be used as a template to design functionally improved inhibitors for the treatment of COVID-19 .

Drug Delivery System

Darunavir has been used in the development of a nanoparticle-based antiretroviral therapy (ART) drug delivery system . This system, which uses an intranasal route, can overcome the limitation of drug metabolic stability and blood-brain barrier (BBB) permeability .

作用機序

Target of Action

Darunavir-d9, like its parent compound Darunavir, primarily targets the human immunodeficiency virus (HIV) protease . This enzyme plays a crucial role in the life cycle of the HIV virus, being responsible for the cleavage of the viral polyprotein into individual functional proteins that are necessary for the virus to replicate .

Mode of Action

Darunavir-d9 inhibits the HIV protease by binding to its active site . This binding prevents the protease from cleaving the viral polyprotein, thereby inhibiting the replication of the virus . Darunavir is said to have a dual mode of action: it binds to the dimeric active site of the HIV protease and prevents the dimerization by binding to the HIV protease monomer . The binding of Darunavir-d9 to the HIV protease is facilitated by a number of hydrogen bonds .

Biochemical Pathways

The primary biochemical pathway affected by Darunavir-d9 is the HIV life cycle . By inhibiting the HIV protease, Darunavir-d9 prevents the maturation of the virus, which is a crucial step in the viral life cycle . This results in the production of immature, non-infectious viral particles .

Pharmacokinetics

Darunavir-d9, like Darunavir, is primarily metabolized by cytochrome P450 3A (CYP3A) isoenzymes . It is often co-administered with low-dose ritonavir, which is an inhibitor of CYP3A isoenzymes. This co-administration pharmacologically enhances Darunavir, resulting in increased plasma concentrations and allowing for a lower daily dose . The terminal elimination half-life (t1/2) of Darunavir is 15 hours in the presence of ritonavir .

Result of Action

The primary result of Darunavir-d9’s action is the significant decrease in viral load and the increase in CD4 cell counts . This leads to a decrease in the morbidity and mortality of HIV infection .

Action Environment

The action of Darunavir-d9 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Ritonavir, a CYP3A inhibitor, is often co-administered with Darunavir-d9 to increase its plasma concentrations . Additionally, the presence of HIV-1 strains resistant to more than one protease inhibitor can influence the efficacy of Darunavir-d9 .

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

特性

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1/i1D3,2D3,15D2,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBJHOAVZSMMDJ-SYUAEXFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Darunavir-d9 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone](/img/structure/B21543.png)

![(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B21570.png)